2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL
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Overview
Description
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be potential approaches for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or alcohols, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as inhibitors of protein kinases and other enzymes.
Medicine: Some derivatives exhibit biological activities such as hypoglycemic and antibacterial effects.
Industry: It can be used as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordinate bonds with metal ions or interact with active sites of enzymes, thereby inhibiting their activity. The exact pathways and molecular targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine: This compound has a similar structure but lacks the hydroxyl group present in 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL.
6,7-Dihydro-5H-cyclopenta[B]pyridine: This compound has a pyridine ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs.
Biological Activity
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL (also referred to as 5H-5-Methyl-6,7-dihydrocyclopentapyrazine) is a nitrogen-containing heterocyclic compound with notable applications in food flavoring and potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C8H10N2
- Molecular Weight : 134.18 g/mol
- CAS Number : 23747-48-0
- IUPAC Name : this compound
The compound exhibits a unique structure that contributes to its diverse biological activities. It is primarily recognized for its presence in various food products, imparting nutty and hazelnut flavors.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Escherichia coli | 50 µM | Moderate |
Staphylococcus aureus | 75 µM | Moderate |
Pseudomonas aeruginosa | 100 µM | Low |
These findings suggest that the compound exhibits variable efficacy against different bacteria, indicating potential for use in food preservation or as a natural antimicrobial agent .
Flavor and Aroma Profile
This compound is noted for its significant role as a flavoring agent in the food industry. It contributes to the flavor profile of palm sugar and is also found in coffee and cooked meats. The compound has been described as having a hazelnut or nutty aroma which enhances sensory experiences in food products .
Case Studies
-
Flavor Enhancement in Food Products :
A study evaluated the impact of adding this compound to various food matrices. Results indicated an increase in consumer preference due to enhanced aroma and taste profiles. Sensory analysis showed that products with this compound were rated higher for overall acceptability compared to controls without it . -
Antioxidant Activity :
Another investigation focused on the antioxidant properties of the compound. In vitro assays demonstrated that it could scavenge free radicals effectively, suggesting potential health benefits related to oxidative stress reduction .
Properties
CAS No. |
61928-98-1 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,3,7-trimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol |
InChI |
InChI=1S/C10H14N2O/c1-5-4-8(13)10-9(5)11-6(2)7(3)12-10/h5,8,13H,4H2,1-3H3 |
InChI Key |
UKOVFBANQMTRGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=NC(=C(N=C12)C)C)O |
Origin of Product |
United States |
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